Cas no 34932-07-5 ( )

structure
Nome del prodotto:
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(triphenyl-λ<sup>5</sup>-phosphanylidene)oxolan-2-one
- 2-oxo-3-oxa-cyclopentylidenetriphenylphosphorane
- 3-(Triphenylphosphoranylidene)dihydrofuran-2-(3H)-one
- 2-(Triphenylphosphoranylidene)-gama-butyrolactone
- 3-(Triphenylphosphoranylidene)-gama-butyrolactone
- 2-(Triphenylphosphoranylidene)-gamma-butyrolactone
- 2-Oxotetrahydrofuran-3-ylidenetriphenylphosphorane
- 2-(Triphenylphosphoranylidene)-.gamma.-butyrolactone
- alpha-(Triphenylphosphoranylidene)-gamma-butyrolactone
- 3-(triphenyl-lambda5-phosphanylidene)oxolan-2-one
- BRN 1260939
- 3-(TRIPHENYL-.LAMBDA.5-PHOSPHANYLIDENE)OXOLAN-2-ONE
- NSC 100769
- 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
- Dihydro-3-(triphenylphosphoranylidene)-2(3H)-furanone
- alpha-triphenylphosphoranylidene-gamma-butyrolactone
- .gamma.-Butyrolactonylidene triphenyl phosphorane
- 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-
- JUKRJGQYUNADDD-UHFFFAOYSA-N
- NSC-100769
- 34932-07-5
- 3-(triphenylphosphoranylidene)dihydro-2(3H)-furanone
- .alpha.-(Triphenylphosphoranylidene)-.gamma.-butyrolactone
- UNII-5HYJ564RMV
- 3-(triphenylphosphoranylidene)dihydrofuran-2(3H)-one
- 3-(Triphenyl-l5-phosphanylidene)dihydrofuran-2(3H)-one
- NSC100769
- SCHEMBL3603157
- DTXSID50188488
- gamma-Butyrolactonylidene triphenyl phosphorane
- 5HYJ564RMV
- MFCD00065318
- DTXCID80110979
- 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-(9CI)
-
-
- Inchi: InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
- Chiave InChI: JUKRJGQYUNADDD-UHFFFAOYSA-N
- Sorrisi: C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Proprietà calcolate
- Massa esatta: 346.11200
- Massa monoisotopica: 346.11226684g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 468
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.23
- PSA: 36.11000
- LogP: 3.09980
Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
34932-07-5 ( ) Prodotti correlati
- 906-65-0(2,5-Furandione,dihydro-3-(triphenylphosphoranylidene)-)
- 2227886-56-6(2-(2S)-2-hydroxypropyl-4,5-dimethylphenol)
- 2416233-70-8(8,8-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride)
- 785812-12-6(4-acetyl-N-2-methoxy-5-(piperidine-1-sulfonyl)phenyl-3,5-dimethyl-1H-pyrrole-2-carboxamide)
- 224321-05-5((2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid tert-butyl ester)
- 1804910-92-6(5-Cyano-4-fluoro-2-methylphenylacetic acid)
- 2227906-22-9((2R)-1,1,1-trifluoro-3-methyl-3-phenylbutan-2-ol)
- 1806993-85-0(3'-Amino-2',6'-bis(trifluoromethyl)acetophenone)
- 1227576-49-9(2-(3,5-dibromopyridin-4-yl)acetonitrile)
- 2034585-84-5(methyl 4-({pyrazolo1,5-apyridin-5-yl}carbamoyl)benzoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
